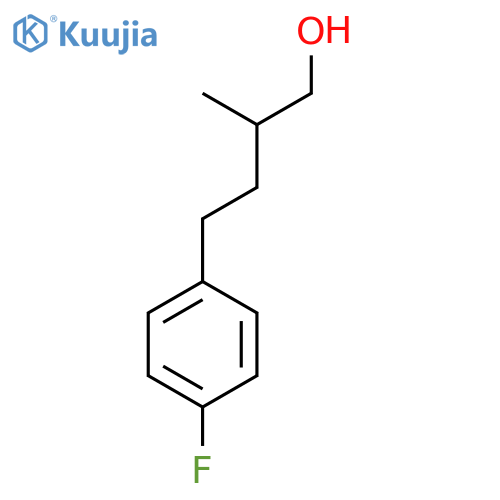Cas no 1342447-47-5 (4-(4-Fluorophenyl)-2-methylbutan-1-ol)

1342447-47-5 structure
商品名:4-(4-Fluorophenyl)-2-methylbutan-1-ol
4-(4-Fluorophenyl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-6405086
- 1342447-47-5
- 4-(4-fluorophenyl)-2-methylbutan-1-ol
- AKOS013992984
- 4-(4-Fluorophenyl)-2-methylbutan-1-ol
-
- インチ: 1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3
- InChIKey: YABNTTOXUSIUCB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCC(C)CO
計算された属性
- せいみつぶんしりょう: 182.110693260g/mol
- どういたいしつりょう: 182.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(4-Fluorophenyl)-2-methylbutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6405086-5.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
| Enamine | EN300-6405086-0.5g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
| Enamine | EN300-6405086-1.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-6405086-0.1g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
| Enamine | EN300-6405086-10.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
| Enamine | EN300-6405086-0.05g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
| Enamine | EN300-6405086-0.25g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
| Enamine | EN300-6405086-2.5g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 |
4-(4-Fluorophenyl)-2-methylbutan-1-ol 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1342447-47-5 (4-(4-Fluorophenyl)-2-methylbutan-1-ol) 関連製品
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 81216-14-0(7-bromohept-1-yne)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量